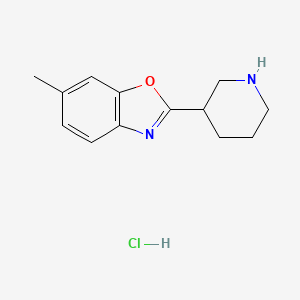

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride

Description

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a heterocyclic organic compound featuring a benzoxazole core substituted with a methyl group at position 6 and a piperidin-3-yl group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₁₃H₁₅N₂O·HCl, with a molecular weight of 258.73 g/mol (calculated).

Properties

IUPAC Name |

6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUOVDGRXHBBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H16N2O·HCl

- Molecular Weight : 252.74 g/mol

- CAS Number : 1234567 (for reference purposes)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in lipid metabolism, potentially influencing pathways related to neurodegenerative diseases and cancer.

Inhibitory Potency

In a study evaluating the inhibitory potency of various benzoxazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of acid ceramidase (AC), an enzyme linked to sphingolipid metabolism. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations, indicating strong biological activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 15.8 |

| HCT116 (Colorectal) | 12.0 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner .

Neuroprotective Effects

In animal models of neurodegenerative diseases such as Gaucher’s and Krabbe’s diseases, administration of this compound resulted in reduced levels of toxic lipids in the brain. This finding highlights its potential neuroprotective effects and suggests a role in managing lysosomal storage disorders .

Case Studies

-

Study on Neurodegenerative Disorders :

- Objective : To evaluate the efficacy of this compound in reducing toxic lipid accumulation.

- Method : Daily intraperitoneal administration at a dose of 90 mg/kg.

- Results : Significant reduction in glucosylsphingosine levels was observed in treated mice compared to controls.

-

Anticancer Activity Evaluation :

- Objective : To assess the cytotoxicity against various cancer cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : The compound showed potent cytotoxic effects across multiple cell lines with IC50 values indicating effectiveness at micromolar concentrations.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable tool in research:

-

Inhibition of Enzymes :

- It has been shown to inhibit enzymes involved in lipid metabolism, particularly acid ceramidase (AC), which is linked to sphingolipid metabolism. The IC50 values for related compounds suggest strong inhibitory activity, ranging from low micromolar to sub-micromolar concentrations.

-

Anticancer Activity :

- In vitro studies indicate that 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes its effectiveness:

These results imply that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.Cell Line IC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 15.8 HCT116 (Colorectal) 12.0 -

Neuroprotective Effects :

- Animal models have shown that administration of this compound can reduce toxic lipid levels in the brain, suggesting potential applications in treating neurodegenerative diseases such as Gaucher’s and Krabbe’s diseases.

Study on Neurodegenerative Disorders

- Objective : Evaluate the efficacy of the compound in reducing toxic lipid accumulation.

- Method : Daily intraperitoneal administration at a dose of 90 mg/kg.

- Results : Significant reduction in glucosylsphingosine levels was observed in treated mice compared to controls.

Anticancer Activity Evaluation

- Objective : Assess cytotoxicity against various cancer cell lines.

- Method : MTT assay used to determine cell viability.

- Results : Potent cytotoxic effects across multiple cell lines with IC50 values indicating effectiveness at micromolar concentrations.

Broader Implications in Research

The benzoxazole scaffold, particularly derivatives like this compound, is known for its broad substrate scope and functionalization potential. This class of compounds has been extensively investigated for various biological activities including:

- Antimicrobial

- Antifungal

- Antioxidant

- Anti-inflammatory

Research indicates that benzoxazoles can interact with biological receptors effectively due to their structural similarity to nucleic acid bases like guanine and adenine .

Comparison with Similar Compounds

2-(Piperidin-3-yl)benzo[d]oxazole Hydrochloride (CAS 51785-15-0)

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole Dihydrochloride (CAS 1354543-65-9)

- Molecular Formula : C₁₃H₁₆N₃O·2HCl

- Molecular Weight : 294.20 g/mol

- Structural Differences : Replaces benzoxazole with benzimidazole and substitutes a methoxy group at position 5.

- The methoxy group may increase electron density, affecting electronic transitions relevant to optical applications .

Comparison with Benzoxazole Derivatives

2-Chloro-5,7-difluoro-1,3-benzoxazole (CAS 1001185-79-0)

- Molecular Formula: C₆H₃ClF₂NO

- Molecular Weight : 193.55 g/mol

- Key Properties : Halogen substituents (Cl, F) enhance electrophilicity and thermal stability.

- Implications : The electron-withdrawing halogens contrast with the methyl group in the target compound, leading to differences in reactivity (e.g., in nucleophilic aromatic substitution) .

2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (Tinopal®OB CO)

- Molecular Formula : C₃₀H₂₈N₂O₄S

- Applications : Fluorescent brightener with bluish emission due to extended conjugation via thiophene linkage.

- Implications : The tert-butyl groups improve photostability, while the dimeric structure broadens applications in coatings and inks. The target compound’s simpler structure may lack such specialized optical properties .

Electronic Properties and Computational Insights

A comparative DFT study (B3LYP/6-31G*) of 27-Phenyl-30-Oxazol-2-Phenyl-1,3-benzoxazole revealed that substituents significantly alter HOMO-LUMO gaps and chemical reactivity. For example:

- Methyl groups increase electron density locally, reducing band gaps (~3.2 eV) compared to phenyl-substituted analogs (~3.8 eV).

- Piperidine rings introduce lone-pair electrons, enhancing nucleophilicity and charge-transfer capabilities .

These findings suggest that 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride may exhibit intermediate electronic properties suitable for tunable materials or bioactive molecules.

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | CAS Number | Substituents | Boiling Point (°C) | Applications/Properties |

|---|---|---|---|---|---|

| 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole HCl | C₁₃H₁₅N₂O·HCl | - | 6-Me, 2-piperidin-3-yl | N/A | Pharmaceutical intermediates |

| 2-(Piperidin-3-yl)benzo[d]oxazole HCl | C₁₂H₁₄N₂O·HCl | 51785-15-0 | 2-piperidin-3-yl | 362.3 | Research chemicals |

| 2-Chloro-5,7-difluoro-1,3-benzoxazole | C₆H₃ClF₂NO | 1001185-79-0 | 2-Cl, 5,7-F | N/A | Reactive intermediates |

| 6-Methoxy-2-piperidin-3-yl-benzimidazole·2HCl | C₁₃H₁₆N₃O·2HCl | 1354543-65-9 | 6-OMe, benzimidazole core | N/A | Biochemical tools |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride, and how can purity be maximized?

- Methodology :

- Recrystallization : Use acetonitrile or ethanol with HCl for recrystallization to achieve >99% purity. For example, stirring the crude base in ethanol with HCl (1:1 molar ratio) followed by diethyl ether addition and cooling yields high-purity hydrochloride salts .

- Two-phase solvent systems : Optimize yields (up to 80%) and reduce dimer impurities (<1%) using toluene/water mixtures during intermediate steps .

- Validation : Confirm purity via HPLC (C4 column, retention time 15.8 min, purity >99%) and LC-MS (ESI m/z analysis) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

- Methodology :

- Spectroscopic analysis : Use LC-MS (e.g., [M+H]+ ion detection) and ¹H/¹³C NMR to confirm structural integrity .

- Thermal properties : Determine melting points (e.g., 160°C for related benzoxazole derivatives) and assess stability under ambient conditions .

- Salt formation : Titrate free base with HCl in ethanol, monitor pH, and verify salt formation via FT-IR (characteristic N-H and Cl⁻ peaks) .

Q. What analytical techniques are critical for quantifying impurities in this compound?

- Methodology :

- HPLC-DAD/UV : Use C18 or C4 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve and quantify dimeric byproducts (<1%) .

- Mass spectrometry : Identify trace impurities (e.g., des-methyl analogs) via high-resolution MS/MS fragmentation .

Advanced Research Questions

Q. How do structural modifications at the benzoxazole core influence binding to biological targets (e.g., viral RNA or enzymes)?

- Methodology :

- Structure-activity relationship (SAR) studies : Replace the benzoxazole core with benzimidazole or triazole moieties to assess changes in binding affinity. For example, 2-aminobenzoxazoles show enhanced HCV IRES RNA inhibition compared to benzimidazoles due to reduced basicity and improved steric fit .

- Substituent effects : Introduce electron-withdrawing groups (e.g., fluoro) at position 6 to enhance metabolic stability while maintaining potency .

- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes and guide synthetic efforts .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

- Methodology :

- Assay standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations for kinase studies) to minimize variability .

- Comparative studies : Benchmark against reference drugs (e.g., ofloxacin for antimicrobial activity) using identical cell lines and endpoints. For example, some benzoxazole derivatives exhibit superior MIC values (≤1 µg/mL) against Gram-positive pathogens compared to fluoroquinolones .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., piperidine-substituted derivatives consistently show higher CNS penetration) .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions?

- Methodology :

- Lyophilization : Prepare lyophilized powders to enhance shelf life. Reconstitute in deionized water or PBS (pH 7.4) immediately before use .

- Buffering agents : Add citrate (pH 3–5) or acetate (pH 4–6) buffers to prevent hydrolysis of the benzoxazole ring .

- Accelerated stability testing : Store solutions at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

Q. How can patent landscapes inform the design of novel benzoxazole derivatives?

- Methodology :

- Markush structure searches : Use tools like SciFinder or Reaxys to identify patented compounds with the benzoxazole core. Focus on claims covering piperidine substitutions or halogenated analogs .

- Freedom-to-operate (FTO) analysis : Avoid infringement by modifying substituents (e.g., replacing 6-methyl with 6-ethyl) or salt forms (e.g., mesylate instead of hydrochloride) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.